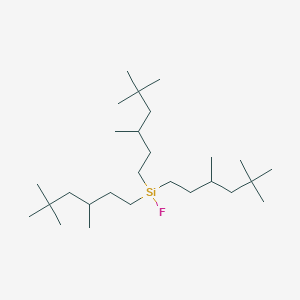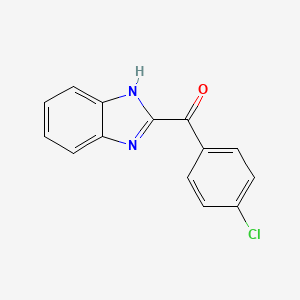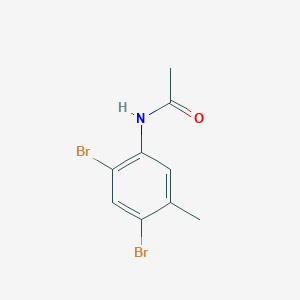
N-(2,4-dibromo-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dibromo-5-methylphenyl)acetamide: is an organic compound characterized by the presence of two bromine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromo-5-methylphenyl)acetamide typically involves the acylation of 2,4-dibromo-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dibromo-5-methylaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in N-(2,4-dibromo-5-methylphenyl)acetamide can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid group under strong oxidative conditions.
Reduction Reactions: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: N-(2-hydroxy-4-bromo-5-methylphenyl)acetamide
Oxidation: N-(2,4-dibromo-5-carboxyphenyl)acetamide
Reduction: N-(2,4-dibromo-5-methylphenyl)ethylamine
Scientific Research Applications
Chemistry: N-(2,4-dibromo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its bromine atoms can be used as markers in X-ray crystallography and NMR spectroscopy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its brominated structure imparts flame-retardant properties to materials.
Mechanism of Action
The mechanism of action of N-(2,4-dibromo-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms can form halogen bonds with target proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- N-(2,4-dichloro-5-methylphenyl)acetamide
- N-(2,4-dibromo-5-ethylphenyl)acetamide
- N-(2,4-dibromo-5-methoxyphenyl)acetamide
Comparison: N-(2,4-dibromo-5-methylphenyl)acetamide is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. Compared to its chloro and ethyl analogs, the brominated compound exhibits higher electron-withdrawing effects and greater steric hindrance, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
36789-29-4 |
|---|---|
Molecular Formula |
C9H9Br2NO |
Molecular Weight |
306.98 g/mol |
IUPAC Name |
N-(2,4-dibromo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Br2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) |
InChI Key |
IDFAWNWDTLSIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


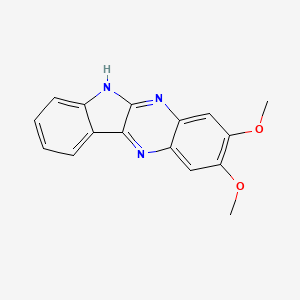
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
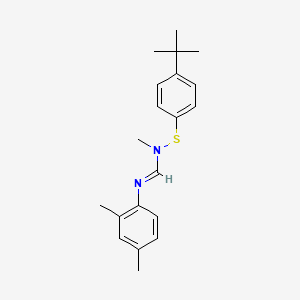
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
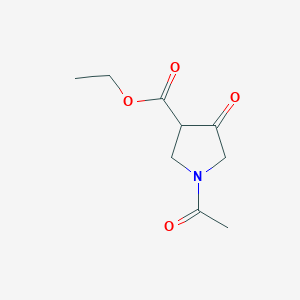
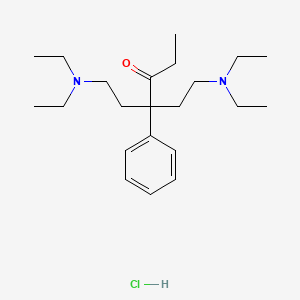

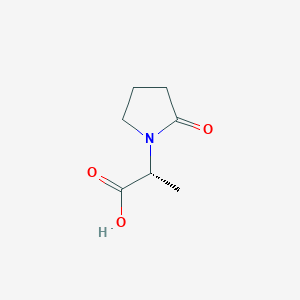
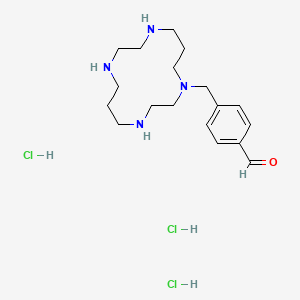
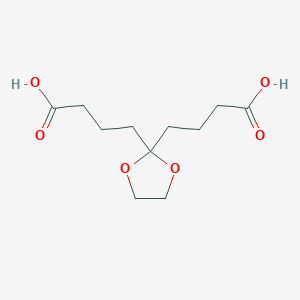
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)

